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Chemical Identity and Synthesis of (+)-
Apoverbenone

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (+)-Apoverbenone

CAS No.: 35408-03-8

Cat. No.: S3092586

The table below summarizes the core structural and synthetic information available for (+)-Apoverbenone.

Property Description
IUPAC Name 6,6-Dimethylnorpin-3-en-2-one [1]
Common Name (+)-Apoverbenone [2] [1]

Molecular Formula Information not explicitly provided in search results*

CAS Number Information not available in search results*

Specific Rotation [a]D +319° (c = 2.4% in CHCI5) [1]

Chiral Starting (+)-Nopinone, readily available from (-)-B-pinene [2]

Material

Key Synthetic Sulfenylation-dehydrosulfenylation [2]

Method

Alternative Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one using
Synthesis LiBr/Li2COs in DMSO [1]
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*The molecular formula for Apoverbenone (C9H120) can be inferred from its IUPAC name, 6,6-

dimethylnorpin-3-en-2-one [1].

Key Synthetic Pathways and Workflows

The synthesis of (+)-Apoverbenone is a crucial step in producing optically active compounds like

verbenone. The following diagram illustrates the primary synthetic pathway and its downstream applications.
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Synthesis of (+)-Apoverbenone and potential byproduct formation.

Experimental and Handling Considerations

¢ Purification is Critical: The sulfenylation-dehydrosulfenylation method can have a competing
side reaction. If the sulfoxide intermediates are not purified, acidic contaminants can trigger the
Pummerer reaction, leading to the byproduct 3-(phenylthio)verbenone (11) instead of the desired
enone [2].

o Thermal Instability: The success of the dehydrosulfenylation step depends on the configuration of
the sulfoxide intermediate. For example, the literature indicates that isomer 18b decomposes under
heat, highlighting that reaction conditions must be carefully controlled based on the specific
stereochemistry of the intermediates [2].

Characterization Techniques and Further Research

While the search results do not provide a full spectroscopic dataset (e.g., NMR, IR, MS), the following

established techniques are relevant for characterizing a compound like (+)-Apoverbenone:

e Optical Rotation: As shown in the table, this is a key parameter for confirming optical activity and
enantiomeric purity [1].

¢ Nuclear Magnetic Resonance (NMR): *H NMR and NOE (Nuclear Overhauser Effect)
correlations are used to assign the configuration of complex intermediates in the synthesis [2].

e Mass Spectrometry (MS): This would be used to determine molecular weight and confirm the
molecular formula [3].

¢ X-Ray Diffraction (XRD): This technique can unambiguously determine the absolute configuration of
all stereocenters in a molecule, which is vital for chiral compounds [3].

The information on (+)-Apoverbenone is primarily found in older, specialized literature. To acquire detailed
experimental protocols or more recent data, you may need to consult the original journal articles directly or

use specialized chemical databases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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structure-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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